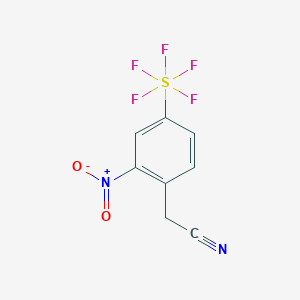
(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile
説明
Synthesis Analysis
The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The incorporation of the –SF5 group onto model amino acids has been investigated in fields of bioconjugation and drug development . The influence of the –SF5 group on a variety of common synthetic transformations such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions has been studied .Molecular Structure Analysis
The molecular structure of “(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” consists of a nitro group (NO2), a pentafluorosulfanyl group (SF5), and an acetonitrile group (CH2CN) attached to a phenyl ring.Chemical Reactions Analysis
The pentafluorosulfanyl group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . It has been incorporated on para- and meta-substituted nitroarenes and is capable of undergoing [18F]\[19F] radioisotopic exchange .Physical And Chemical Properties Analysis
“(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” has a molecular weight of 288.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, density, etc., are not mentioned in the search results.科学的研究の応用
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .
- Benzyl alcohols containing electron-donating groups respond well, with yields ranging from 50 to 63% .
- The incorporation of the –SF5 group onto model amino acids has been achieved using commercially available synthons substituted with this group .
- This work investigates the influence of the –SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, namely, amide coupling .
- The influence of the novel substituent on the success of these common transformations is presented, and alternative approaches for those which proved unsatisfactory are proposed .
Organic Synthesis
Bioconjugation and Drug Development
Insecticidal Activity
- Acetonitrile is commonly used in the field of electrochemical conversions due to its good conductivity and environmentally friendly features .
- It has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- In the past five years, research involving acetonitrile has covered both conventional synthesis methods and electrochemical synthesis .
- The pentafluorosulfanyl group has been incorporated onto model amino acids using commercially available synthons substituted with this group .
- This work investigates the influence of the pentafluorosulfanyl group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development .
Electrochemical Conversions
Synthetic Transformations in Bioconjugation and Drug Development
Discovery of New Crop-Protecting Agents
- The reaction of benzoyl chloride with KSeCN in acetone at room temperature, followed by treatment in situ with 4-bromoaniline led to N-((4-bromophenyl)carbamoselenoyl)benzamide in 93% yield .
- The same reaction was observed for 4-methoxybenzoyl chloride and 4-pentafluorosulfanylaniline, leading to N-((4-pentafluorosulfanylphenyl)carbamoselenoyl)-4-methoxybenzamide in 76% yield .
- Four regioisomeric azulenes bearing pentafluorosulfanylphenyl substituents have been prepared and characterised by various spectroscopic techniques .
- The absorption spectra are qualitatively similar in the visible region for all isomers, but upon protonation exhibit pronounced variation dependent on the connectivity within each molecule .
Chemistry of Selenoureas
Azulenes with Aryl Substituents
Safety And Hazards
The safety data sheet for “(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” provides several precautionary statements. It advises to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces . It also advises to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINMUFZCLLETTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



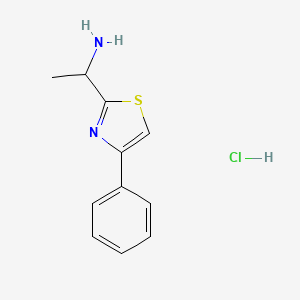
![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)
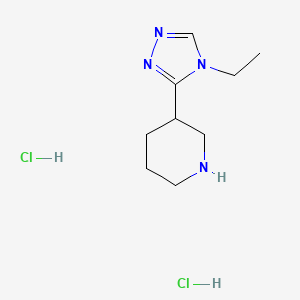
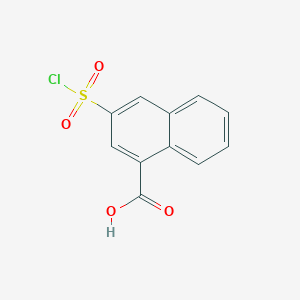
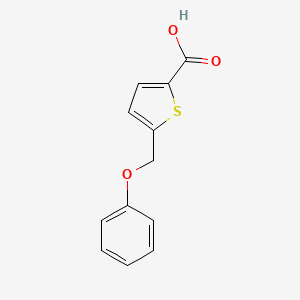
![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)
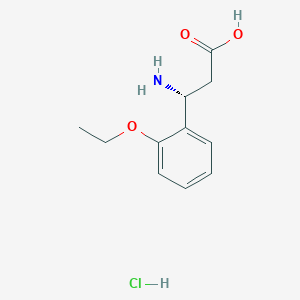

![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)
![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)

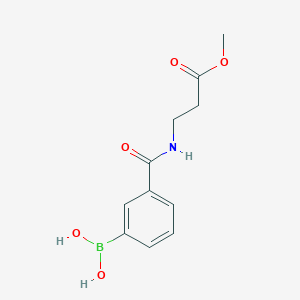
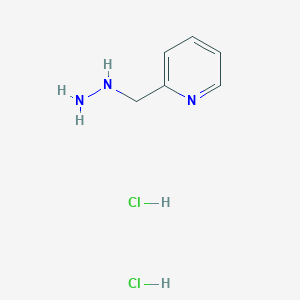
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)